molecular formula C10H12N4 B13058463 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

カタログ番号: B13058463
分子量: 188.23 g/mol
InChIキー: QVGGAVQSPCUXFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative with a methyl group at position 5, a pyridin-4-ylmethyl substituent at position 1, and an amine group at position 3. The pyridine ring introduces aromaticity and basicity, while the methyl group enhances lipophilicity. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, such as kinase inhibitors and receptor antagonists.

特性

分子式

C10H12N4

分子量

188.23 g/mol

IUPAC名

5-methyl-1-(pyridin-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-6-10(11)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H2,11,13)

InChIキー

QVGGAVQSPCUXFN-UHFFFAOYSA-N

正規SMILES

CC1=CC(=NN1CC2=CC=NC=C2)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution at the 1-Position: The pyridin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative and a leaving group on the pyrazole ring.

    Methylation at the 5-Position: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole or pyridine derivatives.

科学的研究の応用

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.

作用機序

The mechanism of action of 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.

類似化合物との比較

Comparison with Structural Analogues

The following analysis compares the target compound with structurally similar pyrazol-3-amine derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Structural Features and Substituent Effects

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (Compound 31)
  • Substituent : 4-Methoxybenzyl group.
  • Key Differences: The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the pyridinyl group.
  • Synthesis : Prepared via condensation of p-anisaldehyde with hydrazine derivatives .
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
  • Substituent : 5-Methylthiophen-3-ylmethyl.
  • Key Differences : Thiophene introduces sulfur, enhancing lipophilicity and altering electronic properties (less basic than pyridine). This may improve membrane permeability but reduce solubility in aqueous media .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Substituent : Pyridin-3-yl and cyclopropylamine.
  • Key Differences: The pyridine nitrogen at position 3 (vs. 4) changes hydrogen-bonding geometry.
3-Methyl-1-phenyl-1H-pyrazol-5-amine
  • Substituent : Phenyl group.
  • Simpler structure may limit target selectivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP* Solubility (Predicted)
5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₂N₄ 188.23 1.2 Moderate (polar solvents)
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine C₁₂H₁₅N₃O 217.27 1.8 Low (lipophilic)
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S 207.29 2.1 Low (organic solvents)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₄N₄ 202.26 1.5 Moderate

*logP values estimated using fragment-based methods.

  • Key Observations :
    • The pyridin-4-ylmethyl group in the target compound balances polarity and lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO).
    • Thiophene and methoxybenzyl substituents increase logP, suggesting higher membrane permeability but lower aqueous solubility.

生物活性

5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine, also known as CAS Number 1638927-64-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₀N₄
  • Molecular Weight : 188.23 g/mol
  • Melting Point : 123–125 °C
  • Structure : The compound features a pyrazole ring substituted with a methyl group and a pyridine moiety, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine exhibits various biological activities, including:

  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown it possesses significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
    • In particular, it demonstrated efficacy against Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential in treating bacterial infections .
  • Anticancer Properties :
    • Preliminary studies have indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, related compounds showed selective toxicity towards cancer cells while sparing normal cells .
    • Specific assays demonstrated that the compound could inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activity. Research has indicated that similar pyrazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activities of 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to inflammation and cancer progression. For example, docking studies have suggested that it could interact with prostaglandin reductase (PTGR2), potentially influencing inflammatory pathways .
  • Cell Signaling Modulation : It may modulate cell signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology .

Case Studies and Research Findings

A selection of studies provides insight into the biological activity of this compound:

StudyFindings
Nayak & Poojary (2019)Reported synthesis and characterization of pyrazole derivatives with potential inhibitory action against PTGR2 .
ACS Omega (2022)Evaluated antimicrobial activities showing significant effects against pathogens with MIC values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
MDPI Review (2023)Discussed the anticancer activity of pyrazole derivatives, noting selective toxicity towards cancer cells while being less harmful to normal fibroblasts .

Q & A

Q. What are the established synthetic routes for 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A common approach involves:

  • Cyclization of hydrazides : For example, substituted hydrazides (e.g., benzoic acid derivatives) are cyclized using reagents like phosphorus oxychloride at elevated temperatures (120°C) to form pyrazole cores .
  • Copper-catalyzed coupling : Copper(I) bromide and cesium carbonate are used in dimethyl sulfoxide (DMSO) to facilitate cross-coupling reactions, yielding pyrazole intermediates with pyridinylmethyl substituents .
  • Ultrasonic-assisted synthesis : Solvent-free conditions under ultrasonic irradiation improve reaction efficiency for pyrazolo-pyrimidine derivatives, applicable to analogous structures .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions and ring structure via chemical shifts (e.g., δ 8.87–9.10 ppm for pyridinyl protons) .
    • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) .
  • X-ray diffraction : Resolves crystal structures of intermediates, such as hydroxyethyl-substituted pyridylpyrazoles .
  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3298 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Antibacterial activity is tested against Gram-positive/negative strains using agar diffusion or microdilution methods .
  • Cytotoxicity profiling : Human cancer cell lines (e.g., MCF-7, HeLa) are treated with derivatives to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Catalyst tuning : Copper(I) bromide enhances coupling efficiency for pyridinylmethyl groups, reducing side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while ethanol facilitates crystallization .
  • Temperature control : Maintaining 35°C during coupling prevents decomposition of thermally sensitive intermediates .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Pyrazole derivatives are docked into target proteins (e.g., tubulin for antimitotic activity) using AutoDock Vina to prioritize synthesis .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay) to minimize variability .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify confounding factors in in vivo vs. in vitro results .

Q. What strategies address low solubility in pharmacological testing?

  • Salt formation : Hydrochloride salts of pyrazol-3-amines improve aqueous solubility for in vivo studies .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the NH₂ position to enhance bioavailability .

Methodological Challenges and Solutions

Q. How are regioselectivity issues managed during pyrazole functionalization?

  • Directing groups : Pyridinylmethyl substituents at N1 guide electrophilic substitution to C3/C5 positions .
  • Protecting groups : Acetyl or benzyl groups shield the NH₂ moiety during halogenation or acylation .

Q. What advanced techniques validate synthetic intermediates?

  • Single-crystal X-ray diffraction : Resolves ambiguities in regioisomeric products (e.g., distinguishing C3 vs. C5 substitution) .
  • HPLC-MS coupling : Detects trace impurities (<0.1%) in scaled-up batches .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。